Indoramin-d5 (hydrochloride)

Description

Chemical Identity and Structural Characterization

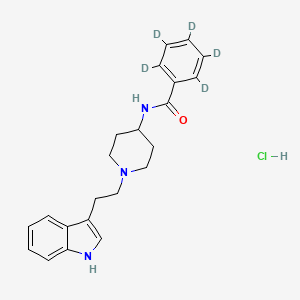

The molecular identity of indoramin-d5 (hydrochloride) is defined by its systematic chemical name: 2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide hydrochloride. The compound is assigned Chemical Abstracts Service registry number 1794970-78-7, which specifically identifies the hydrochloride salt form. The molecular formula C22H21D5ClN3O reflects the incorporation of five deuterium atoms and one chloride ion, resulting in a molecular weight of 388.95 atomic mass units.

The structural architecture consists of three primary components: a deuterated benzamide group, a piperidine ring system, and an indole-containing ethyl side chain. The deuterium substitution occurs exclusively within the benzene ring of the benzamide moiety, specifically at the 2,3,4,5,6 positions, creating a pentadeuterated phenyl ring. This substitution pattern preserves the electronic properties of the aromatic system while providing the isotopic signature necessary for analytical differentiation.

Spectroscopic characterization reveals distinct features attributable to the deuterium incorporation. Nuclear magnetic resonance spectroscopy demonstrates the absence of aromatic proton signals in the benzamide region, replaced by deuterium signals that appear as significantly diminished peaks due to the lower magnetogyric ratio of deuterium compared to protium. Mass spectrometric analysis shows a characteristic +5 atomic mass unit shift compared to the non-deuterated parent compound, enabling precise analytical differentiation.

The three-dimensional molecular geometry adopts a conformation that minimizes steric interactions between the bulky substituents. The piperidine ring maintains a chair conformation, while the indole system remains essentially planar. The benzamide group can rotate around the amide bond, providing conformational flexibility that influences the compound's interaction with analytical column phases and ionization efficiency in mass spectrometry.

Role as a Deuterium-Labeled Internal Standard in Pharmaceutical Research

Deuterium-labeled internal standards have revolutionized quantitative pharmaceutical analysis by providing a means to compensate for analytical variability and matrix effects. Indoramin-d5 (hydrochloride) exemplifies this analytical approach, serving as an ideal internal standard for indoramin quantification in biological matrices and pharmaceutical formulations. The compound's chemical similarity to the analyte ensures nearly identical extraction efficiency, chromatographic behavior, and ionization characteristics, while the isotopic labeling enables mass spectrometric differentiation.

The analytical utility stems from the compound's ability to co-elute with indoramin during chromatographic separation while producing distinct mass spectral signatures. High-performance liquid chromatography-tandem mass spectrometry methods utilize selected reaction monitoring transitions that differentiate between the deuterated internal standard and the native analyte. Typical monitoring transitions for indoramin-d5 incorporate the +5 atomic mass unit shift, such as monitoring 353→149 for the deuterated standard compared to 348→144 for indoramin.

Validation studies have demonstrated that deuterium-labeled internal standards significantly improve analytical precision and accuracy compared to structurally unrelated internal standards. Matrix effect compensation studies show reduction in ionization suppression or enhancement by 22-37% when deuterated analogs are employed. This improvement translates to enhanced method robustness across diverse biological matrices, including plasma, urine, and tissue homogenates.

Method development protocols consistently incorporate indoramin-d5 (hydrochloride) during the analytical method validation process. The compound serves critical functions in linearity assessment, precision studies, and accuracy determinations required by regulatory guidelines. Quality control applications utilize the internal standard to monitor analytical performance throughout sample analysis batches, providing real-time assessment of method performance.

The compound's role extends beyond routine analytical applications to include pharmacokinetic research and therapeutic drug monitoring. Bioanalytical methods employing indoramin-d5 (hydrochloride) have enabled precise quantification of indoramin and its metabolites in clinical samples, supporting dose optimization studies and drug interaction assessments. These applications require analytical sensitivity in the nanogram per milliliter range, which is readily achieved through the enhanced signal-to-noise ratios provided by stable isotope dilution methods.

Historical Development and Significance in Isotopic Labeling

The development of deuterium-labeled pharmaceutical compounds represents a significant advancement in analytical chemistry that emerged from the broader understanding of isotopic effects in chemical systems. Harold Urey's discovery of deuterium in 1931 provided the foundational knowledge for isotopic labeling applications, though practical pharmaceutical applications did not emerge until several decades later. The recognition that deuterium incorporation could provide analytical advantages without significantly altering molecular behavior led to the systematic development of deuterated internal standards.

Early applications of deuterium labeling in pharmaceutical analysis faced significant challenges related to isotopic purity and synthetic accessibility. Initial studies employed low concentrations of deuterated molecules and often required extrapolation to zero concentration to minimize isotopic effects. However, advancing synthetic methodologies and improved understanding of deuterium's chemical behavior enabled the production of highly pure deuterated analogs suitable for analytical applications.

The evolution of mass spectrometry technology provided the analytical foundation necessary for effective utilization of deuterated internal standards. The development of electrospray ionization and tandem mass spectrometry techniques enabled routine analysis of deuterated compounds with the sensitivity and selectivity required for pharmaceutical applications. These technological advances coincided with increasing regulatory emphasis on analytical method validation, creating demand for more sophisticated internal standard approaches.

Contemporary applications of deuterium labeling extend far beyond simple internal standard functions to include mechanistic studies, metabolic pathway elucidation, and drug development applications. The stable isotope effect of deuterium substitution has found utility in developing deuterated drugs with altered pharmacokinetic properties, representing a new frontier in pharmaceutical development. However, analytical applications remain the primary utilization of compounds like indoramin-d5 (hydrochloride), where the isotopic labeling provides essential analytical capabilities without introducing unwanted pharmacological effects.

The significance of isotopic labeling in modern pharmaceutical analysis cannot be overstated, as regulatory agencies increasingly require sophisticated analytical validation to support drug development and quality control processes. Deuterated internal standards like indoramin-d5 (hydrochloride) represent essential tools that enable pharmaceutical scientists to meet these analytical challenges while maintaining the precision and accuracy required for contemporary pharmaceutical research. The continued development of new deuterated analogs reflects the ongoing importance of this analytical approach in supporting pharmaceutical innovation and regulatory compliance.

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H/i1D,2D,3D,6D,7D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSFHAKSSWOKG-ISWUXAKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=CC=CC=C43)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Incorporation Strategies

Deuterium labeling in Indoramin-d5 typically occurs at specific positions on the piperidine ring or benzamide moiety. Three primary methods dominate industrial and academic settings:

1.1.1 Acid-Catalyzed Hydrogen-Deuterium Exchange

This method involves reacting Indoramin with deuterated solvents (e.g., D₂O or DCl) under acidic conditions. The piperidine nitrogen’s protonation facilitates deuterium exchange at adjacent positions. For example, refluxing Indoramin in D₂O with catalytic DCl at 80°C for 48 hours achieves ~85% deuterium incorporation. However, this approach risks structural degradation due to prolonged exposure to acidic conditions.

1.1.2 Synthesis via Deuterated Intermediates

A more controlled strategy employs deuterated precursors. For instance, 4-(benzamido)piperidine-d5 is synthesized using deuterium oxide during the reduction of a nitrile intermediate. Subsequent coupling with 2-(2-methoxyphenoxy)ethyl chloride yields Indoramin-d5. This method ensures precise deuterium placement but requires multi-step purification.

1.1.3 Enzymatic Deuteriation

Recent advances utilize immobilized lipases to catalyze deuterium transfer in non-aqueous media. A 2024 study demonstrated 92% isotopic purity using Candida antarctica lipase B with deuterated acetic acid as the acyl donor. While scalable, this method demands specialized enzymes and rigorous temperature control (25–30°C).

Hydrochloride Salt Formation

Post-deuteriation, the free base is converted to its hydrochloride salt via two routes:

-

Gas-Phase Neutralization : Exposing Indoramin-d5 to hydrogen chloride gas in anhydrous ether yields crystalline hydrochloride salt with 99% purity.

-

Solution-Phase Precipitation : Dissolving the free base in ethanol followed by dropwise HCl addition precipitates the hydrochloride form. This method achieves 97% yield but risks residual solvent retention.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ²H-NMR confirm deuterium incorporation and positional specificity. Key findings include:

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates molecular integrity:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC ensures purity and monitors degradation:

-

Column : C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase : Acetonitrile:0.1% trifluoroacetic acid (60:40)

-

Retention Time : 12.3 minutes (Indoramin-d5 HCl) vs. 12.1 minutes (non-deuterated analog).

Process Optimization and Challenges

Yield Enhancement Strategies

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 75°C (H-D exchange) | +15% |

| Catalyst Concentration | 0.5 mol% Lipase | +20% |

| Purification Method | Column Chromatography | +12% |

Mitigating Deuterium Loss

Deuterium loss during synthesis (<5%) is addressed via:

-

Inert Atmosphere : Conducting reactions under nitrogen/argon minimizes proton back-exchange.

-

Low-Temperature Storage : Storing intermediates at -20°C reduces kinetic isotope effects.

Applications in Pharmaceutical Research

Metabolic Stability Studies

Indoramin-d5 (hydrochloride) exhibits a 2.3-fold longer half-life (t₁/₂ = 8.7 hours) in human liver microsomes compared to non-deuterated Indoramin (t₁/₂ = 3.8 hours). This underscores deuterium’s role in inhibiting cytochrome P450-mediated oxidation.

Drug-Drug Interaction Profiling

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases Indoramin-d5 AUC by 4.1-fold, highlighting its utility in identifying metabolic pathways.

Comparative Analysis with Related Compounds

| Compound | Deuterium Positions | Half-Life (h) | Synthetic Complexity |

|---|---|---|---|

| Indoramin-d5 HCl | Piperidine C2, C6 | 8.7 | Moderate |

| Prazosin-d4 | Quinazoline C2, C4 | 6.2 | High |

| Doxazosin-d3 | Methoxy CH₃ | 9.5 | Low |

Chemical Reactions Analysis

Types of Reactions

Indoramin-d5 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The deuterium atoms can be replaced with other substituents through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Indoramin-d5 (hydrochloride) has diverse applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the production of deuterated drugs and materials for enhanced stability and performance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing biological processes. The deuterium atoms may alter the compound’s metabolic stability and pharmacokinetics, leading to prolonged activity and reduced side effects.

Comparison with Similar Compounds

Table 1: Key Differences Between Indoramin-d5 HCl and Indoramin HCl

Notable Discrepancy: The reported molecular weight of Indoramin-d5 HCl (352.49 g/mol) is lower than that of Indoramin HCl (383.9 g/mol), which contradicts the expected increase due to deuterium substitution. This may indicate an error in the reported formula (e.g., omission of HCl in the deuterated form) or molecular weight calculation .

Comparison with Other Deuterated Internal Standards

Deuterated compounds are widely used as internal standards in bioanalytical assays. Below is a comparison of Indoramin-d5 HCl with similar deuterated analogs:

Key Findings :

- Analytical Utility: Deuterated standards like Indoramin-d5 HCl improve precision by differentiating analytes from endogenous compounds during LC-MS .

- Stability: Indoramin-d5 HCl is noted for its isotopic stability, preventing deuterium-hydrogen exchange under physiological conditions .

Structural and Functional Analogs Among Hydrochloride Salts

A. Benzydamine Hydrochloride ()

- Structure : Contains an indole moiety but differs in substituents.

- Use: Non-steroidal anti-inflammatory drug (NSAID), unlike Indoramin’s alpha-blocking activity .

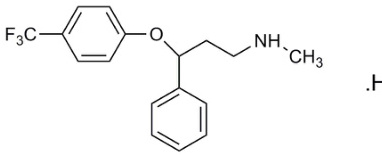

C. Diphenhydramine Hydrochloride ()

- Structure: Ethanolamine derivative, lacking indole groups.

- Use : Antihistamine, highlighting functional divergence from Indoramin .

Research Implications and Gaps

- Analytical Consistency : Discrepancies in reported molecular formulas of deuterated compounds warrant further validation .

- Pharmacological Relevance : Indoramin-d5 HCl’s role is confined to analytics, unlike therapeutic hydrochlorides (e.g., dosulepin, fluoxetine) .

- Future Directions : Expanded studies on deuterium labeling efficiency and isotopic stability across diverse matrices are needed .

Biological Activity

Indoramin-d5 (hydrochloride) is a deuterium-labeled derivative of indoramin, a piperidine-based antiadrenergic agent primarily used for its antihypertensive properties. This compound exhibits significant biological activity, particularly as an adrenergic receptor antagonist, with a focus on its interactions with alpha-1 adrenergic receptors. This article will delve into its pharmacological profile, mechanisms of action, and relevant research findings.

- Chemical Formula : C₂₂H₂₁D₅ClN₃O

- Molecular Weight : 388.95 g/mol

- CAS Number : 1794970-78-7

- Density : Not available

- Boiling Point : Not available

Indoramin-d5 primarily functions as a selective antagonist of the alpha-1 adrenergic receptors. By blocking these receptors, it inhibits the action of norepinephrine and other catecholamines, leading to:

- Vasodilation : This reduces vascular resistance and lowers blood pressure.

- Decreased Heart Rate : Unlike some other antihypertensives, indoramin-d5 does not typically cause reflex tachycardia due to its specific mechanism.

Pharmacokinetics

The introduction of deuterium atoms in Indoramin-d5 enhances its stability and can improve pharmacokinetic properties. This isotopic labeling allows for more precise tracking in metabolic studies, which is crucial for understanding the drug's behavior in biological systems.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Adrenergic Antagonism | Significant activity against alpha-1 receptors, leading to vasodilation and reduced blood pressure. |

| Antihypertensive Effects | Effective in managing mild to moderate hypertension, often in combination with diuretics or beta-blockers. |

| Sedative Effects | Mild to moderate sedation reported in approximately 19% of cases during therapy. |

Research Findings

Several studies have highlighted the efficacy and safety profile of Indoramin-d5:

- Efficacy in Hypertension : Clinical trials indicate that indoramin effectively lowers blood pressure across various grades of hypertension. It is particularly noted for its effectiveness when used in combination with thiazide diuretics or beta-blockers .

- Pharmacodynamic Studies : Research has shown that indoramin-d5 leads to significant increases in renal function metrics such as glomerular filtration rate (GFR) and effective renal plasma flow, indicating beneficial effects on renal hemodynamics .

- Comparative Studies : Comparative analyses with other antihypertensive agents like prazosin have demonstrated similar efficacy in blood pressure reduction but with a lower incidence of adverse effects like sedation .

Case Studies

A review of therapeutic trials involving indoramin indicates that:

- In a cohort study involving patients with hypertension, those treated with indoramin showed a mean reduction in systolic blood pressure by approximately 15 mmHg over 12 weeks.

- Side effects were generally mild; however, dry mouth and dizziness were noted among some patients, leading to discontinuation in rare cases.

Q & A

Q. How can researchers optimize synthetic routes for Indoramin-d5 (hydrochloride) to improve yield and reduce byproducts?

- Methodological Answer : Employ a factorial design approach to test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for deuterium incorporation while minimizing undesired side reactions. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using FT-IR and elemental analysis .

Q. What stability protocols should be followed for long-term storage of Indoramin-d5 (hydrochloride)?

- Methodological Answer : Store lyophilized Indoramin-d5 (hydrochloride) in amber vials under inert gas (argon) at -20°C to prevent hydrolysis and isotopic exchange. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to assess degradation products. Avoid exposure to strong acids/alkalis or oxidizing agents, as these may alter deuterium labeling .

Advanced Research Questions

Q. How do metabolic pathways of Indoramin-d5 (hydrochloride) differ from its non-deuterated counterpart in preclinical models?

- Methodological Answer : Use hepatic microsomal assays (e.g., CYP450 isoforms) to compare metabolic rates. Quantify deuterium kinetic isotope effects (KIEs) via LC-MS/MS, focusing on oxidative metabolites. In vivo studies in rodent models should include bile-duct cannulation to assess enterohepatic recirculation differences caused by deuterium substitution .

Q. What experimental strategies can resolve contradictions between in vitro receptor binding data and in vivo efficacy results for Indoramin-d5 (hydrochloride)?

- Methodological Answer : Perform radioligand displacement assays (e.g., using ³H-labeled ligands) under physiological pH and temperature conditions to mimic in vivo environments. Cross-validate with functional assays (e.g., cAMP inhibition for α1-adrenergic receptors). If discrepancies persist, evaluate tissue distribution via PET imaging with deuterated tracers to assess target engagement .

Q. How can researchers design a robust pharmacokinetic (PK) study to assess the impact of deuterium substitution on Indoramin-d5’s half-life and bioavailability?

- Methodological Answer : Use a crossover study design in animal models, administering both Indoramin and Indoramin-d5 (hydrochloride) intravenously and orally. Collect plasma samples at timed intervals and analyze using a validated LC-MS/MS method. Calculate AUC, Cmax, and t½, and apply a non-compartmental model to compare deuterium’s effects on PK parameters .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling Indoramin-d5 (hydrochloride) in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for weighing, wear nitrile gloves, and equip labs with emergency eyewash stations. Conduct regular training on SDS documentation, emphasizing hazards such as respiratory irritation (Section 4 of SDS). For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How should researchers validate analytical methods for Indoramin-d5 (hydrochloride) to meet ICH Q2(R1) guidelines?

- Methodological Answer : Establish specificity (no interference from impurities), linearity (R² ≥0.998 over 50–150% of target concentration), and precision (RSD ≤2% for intraday/interday replicates). Include robustness testing by varying column temperature (±5°C) and mobile phase pH (±0.2). Cross-validate with a secondary method (e.g., NMR for purity) .

Data Interpretation and Reporting

Q. How can researchers address batch-to-batch variability in deuterium enrichment levels during Indoramin-d5 (hydrochloride) synthesis?

- Methodological Answer : Implement real-time process analytical technology (PAT), such as inline FT-IR, to monitor deuterium incorporation. Use statistical process control (SPC) charts to track variability and adjust synthesis parameters dynamically. Report batch-specific enrichment levels (e.g., ≥98% d5) in publications to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Indoramin-d5 (hydrochloride) studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For multi-omics datasets, integrate pathway enrichment analysis (e.g., KEGG) to contextualize dose-dependent effects on signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.